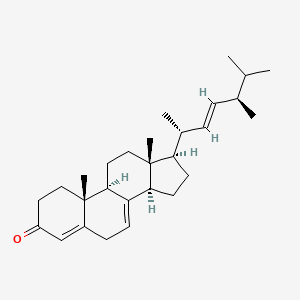

Ergosta-4,7,22-trien-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C28H42O |

|---|---|

Molecular Weight |

394.6 g/mol |

IUPAC Name |

(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C28H42O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,17-20,24-26H,9,11-16H2,1-6H3/b8-7+/t19-,20+,24+,25-,26-,27-,28+/m0/s1 |

InChI Key |

JBSSIYVUAQDIMG-VLWWAJHTSA-N |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4=CC(=O)CC[C@]34C)C |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4=CC(=O)CCC34C)C |

Origin of Product |

United States |

Foundational & Exploratory

Ergosta-4,7,22-trien-3-one: A Fungal Metabolite with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ergosta-4,7,22-trien-3-one is a naturally occurring ergostane-type steroid, a class of compounds primarily found in the fungal kingdom. These molecules are derived from ergosterol, a vital component of fungal cell membranes.[1] The unique structural features of this compound and its derivatives have garnered significant interest within the scientific community, particularly for their potential applications in medicine. This technical guide provides a comprehensive overview of the biological sources, distribution, isolation, characterization, and known biological activities of this compound, offering valuable insights for researchers and professionals in drug discovery and development.

Biological Sources and Distribution

This compound and its closely related analogs are predominantly biosynthesized by a variety of fungi, with a notable prevalence in medicinal mushrooms. These fungi have been used for centuries in traditional medicine, and modern research is beginning to uncover the bioactive compounds responsible for their therapeutic effects.

Key Fungal Sources:

The distribution of this compound can vary significantly between different fungal species and even between the fruiting body and the mycelium of the same species. While quantitative data for this specific compound is not extensively documented, studies on related ergostane steroids in species like Ganoderma lucidum have shown that the concentration of these compounds can differ in various parts of the fungus.[2]

| Fungal Genus | Common Name | Known to Produce Related Ergostane Steroids |

| Ganoderma | Reishi or Lingzhi Mushroom | Yes[3] |

| Polyporus | Bracket Fungi | Yes[4] |

| Cordyceps | Caterpillar Fungus | Yes[4] |

| Antrodia | Stout Camphor Mushroom | Yes |

| Aspergillus | - | Yes[5] |

| Xylaria | Dead Man's Fingers | Yes |

Extraction and Purification of Ergostane-Type Steroids

The isolation of this compound from its natural sources involves a multi-step process that begins with the extraction of the fungal material, followed by purification to isolate the target compound. The choice of solvents and chromatographic techniques is critical for achieving a high yield and purity.

Step-by-Step Methodology for Extraction and Initial Purification:

-

Sample Preparation: The fungal material (either fruiting bodies or mycelium) is first dried to remove moisture. This can be achieved through air-drying, freeze-drying (lyophilization), or gentle heating (≤ 60°C).[6] The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The powdered fungal material is extracted with an organic solvent. Common choices include methanol, ethanol, or a mixture of ethyl acetate and methanol.[5][6] The extraction is typically performed at room temperature with vigorous shaking or using techniques like sonication to enhance the extraction efficiency. This process is often repeated multiple times to ensure the complete extraction of the target compounds.

-

Solvent Partitioning: The crude extract is then concentrated under reduced pressure to remove the solvent. The resulting residue is suspended in water and partitioned with a non-polar solvent such as ethyl acetate or chloroform. This step separates the compounds based on their polarity, with the ergostane steroids typically partitioning into the organic layer.

-

Column Chromatography: The organic phase is dried and concentrated, and the residue is subjected to column chromatography for further purification. Silica gel is a commonly used stationary phase.[7] The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.[7] Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

Structural Elucidation and Characterization

Once a purified sample of this compound is obtained, its chemical structure is confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.[11]

Biological Activities and Therapeutic Potential

This compound and its structural analogs have demonstrated a range of biological activities that suggest their potential for therapeutic applications.

Anti-inflammatory Activity:

A related compound, ergosta-7,9(11),22-trien-3β-ol (EK100), has been shown to possess anti-inflammatory properties.[12] It is believed to exert its effects by modulating the activation of microglia, which are the primary immune cells of the central nervous system.[13] The proposed mechanism involves the inhibition of key inflammatory signaling pathways, including the MAPK/AP-1 and IL-6/JAK/STAT pathways.[12]

Sources

- 1. mdpi.com [mdpi.com]

- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ergosta-4,6,8(14),22-tetraen-3-one induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fermentation Optimization of Ergosta‐4,6,8(14),22‐Tetraen‐3‐One From Aspergillus oryzae and Its Anti‐Inflammatory Mechanism via Multi‐Pathway Inhibition of MyD88/NF‐κB/MAPK/NLRP3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Ergosta-7,9(11),22-trien-3β-ol Attenuates Inflammatory Responses via Inhibiting MAPK/AP-1 Induced IL-6/JAK/STAT Pathways and Activating Nrf2/HO-1 Signaling in LPS-Stimulated Macrophage-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to Elucidating the Cytotoxic Effects of Ergosta-4,7,22-trien-3-one on Cancer Cell Lines

Foreword: Navigating the Frontier of Novel Anticancer Agents

In the relentless pursuit of novel therapeutics to combat cancer, natural products remain a vast and largely untapped reservoir of chemical diversity. Among these, ergostane-type steroids, a class of compounds primarily found in fungi, have garnered significant attention for their potential cytotoxic and antitumor activities. This guide focuses on a specific, yet under-investigated molecule: Ergosta-4,7,22-trien-3-one. While its close analogue, Ergosta-4,6,8(14),22-tetraen-3-one (commonly known as ergone), has demonstrated pronounced anticancer effects, a detailed understanding of this compound remains elusive.

This document is structured not as a retrospective summary of established knowledge, but as a forward-looking technical manual for researchers, scientists, and drug development professionals. It provides a robust experimental framework for the comprehensive evaluation of the cytotoxic properties of this compound. By leveraging the mechanistic insights gleaned from closely related compounds, we will outline a logical, self-validating workflow to characterize its anticancer potential, from initial cytotoxicity screening to the elucidation of its molecular mechanism of action.

Introduction to this compound: A Profile of a Potential Anticancer Candidate

This compound belongs to the ergostane class of steroids, characterized by a 28-carbon skeleton. Its chemical structure, as detailed in public chemical databases, is presented below.

Chemical Structure:

(Source: PubChem CID 11003773)[1]

The presence of a conjugated ketone system and a specific side-chain configuration suggests potential biological activity. Its structural similarity to ergone, which is known to induce apoptosis and cell cycle arrest in various cancer cell lines, provides a strong rationale for investigating this compound as a potential anticancer agent.[2][3] This guide will provide the necessary protocols to test this hypothesis rigorously.

Experimental Workflow for Assessing Cytotoxicity and Mechanism of Action

The following experimental workflow is designed to systematically evaluate the anticancer properties of this compound. Each step is accompanied by a detailed protocol and an explanation of the scientific reasoning behind the experimental choices.

Phase 1: In Vitro Cytotoxicity Screening

The initial step is to determine the concentration-dependent cytotoxic effects of this compound on a panel of human cancer cell lines. This will establish the compound's potency and selectivity.

Recommended Cell Lines:

A diverse panel of cancer cell lines should be selected to assess the breadth of the compound's activity. Based on the known activity of related ergostane steroids, the following are recommended starting points:

-

Lung Carcinoma: A549

-

Prostate Carcinoma: LNCaP, DU-145[1]

-

Colon Carcinoma: HT-29

-

Breast Carcinoma: MCF-7

Core Experiment: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[4]

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: IC50 Values of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 24 | To be determined |

| 48 | To be determined | ||

| 72 | To be determined | ||

| A549 | Lung Carcinoma | 24 | To be determined |

| 48 | To be determined | ||

| 72 | To be determined | ||

| LNCaP | Prostate Carcinoma | 24 | To be determined |

| 48 | To be determined | ||

| 72 | To be determined | ||

| HT-29 | Colon Carcinoma | 24 | To be determined |

| 48 | To be determined | ||

| 72 | To be determined | ||

| MCF-7 | Breast Carcinoma | 24 | To be determined |

| 48 | To be determined | ||

| 72 | To be determined |

Phase 2: Elucidation of the Mode of Cell Death

Once the cytotoxic activity is confirmed, the next crucial step is to determine whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death).

Core Experiment: Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.

Protocol: Annexin V/PI Staining

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Expected Outcomes:

-

Annexin V (-) / PI (-): Viable cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

Phase 3: Investigation of Cell Cycle Perturbations

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.

Core Experiment: Cell Cycle Analysis by PI Staining and Flow Cytometry

This technique quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol: Cell Cycle Analysis

-

Cell Treatment: Treat cells with this compound as described for the Annexin V/PI assay.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the DNA content by flow cytometry.

Data Presentation: Effect of this compound on Cell Cycle Distribution

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control | To be determined | To be determined | To be determined |

| This compound (IC50) | To be determined | To be determined | To be determined |

| This compound (2x IC50) | To be determined | To be determined | To be determined |

Phase 4: Delineating the Molecular Signaling Pathway

Based on the findings from the previous phases, the final step is to investigate the molecular players involved in the observed cytotoxicity. Given the known mechanisms of related compounds, a focus on apoptosis-related proteins is a logical starting point.

Core Experiment: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting allows for the detection and quantification of specific proteins, providing insights into the activation or inhibition of signaling pathways.

Protocol: Western Blotting

-

Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Recommended targets include:

-

Apoptosis executioners: Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP

-

Bcl-2 family proteins: Bax (pro-apoptotic), Bcl-2 (anti-apoptotic)

-

Tumor suppressor: p53

-

Loading control: β-actin or GAPDH

-

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Experimental and Signaling Pathways

Experimental Workflow Diagram

Caption: A systematic workflow for the cytotoxic evaluation of this compound.

Hypothesized Apoptotic Signaling Pathway

Based on the known mechanisms of Ergosta-4,6,8(14),22-tetraen-3-one, the following signaling pathway is a plausible hypothesis for the action of this compound.[2]

Caption: A hypothesized apoptotic signaling pathway induced by this compound.

Concluding Remarks and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the initial characterization of the cytotoxic effects of this compound on cancer cell lines. The successful execution of these experiments will not only establish the anticancer potential of this novel compound but also provide critical insights into its mechanism of action.

Positive findings from this workflow would warrant further investigation, including:

-

In vivo studies: Evaluating the antitumor efficacy and toxicity of this compound in animal models.

-

Target identification: Employing techniques such as proteomics and transcriptomics to identify the direct molecular targets of the compound.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of this compound to optimize its potency and selectivity.

The exploration of novel natural products like this compound is a vital endeavor in the ongoing development of more effective and less toxic cancer therapies.

References

-

Zhao, Y., et al. (2011). Ergosta-4,6,8(14),22-tetraen-3-one induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(4), 384-390. [Link]

-

Lee, W. Y., et al. (2005). Cytotoxic Activities of Ergosta-4, 6, 8 (14), 22-tetraen-3-one from the Sclerotia of Grifola umbellata (Pers.) Pilát. Bulletin of the Korean Chemical Society, 26(9), 1464-1466. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Russo, A., et al. (2008). Pro-apoptotic activity of ergosterol peroxide and (22E)-ergosta-7,22-dien-5α-hydroxy-3,6-dione in human prostate cancer cells. Chemical and Pharmaceutical Bulletin, 56(5), 663-667. [Link]

Sources

- 1. This compound | C28H42O | CID 11003773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ergosta-4,6,8(14),22-tetraen-3-one induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Natural Occurrence and Isolation of Ergosta-4,7,22-trien-3-one in Ganoderma Species

Technical Whitepaper | Version 1.0

Executive Summary

Ergosta-4,7,22-trien-3-one (PubChem CID: 11003773) is a specific ergostane-type sterol derivative found in the fruiting bodies and mycelia of Ganoderma species, most notably Ganoderma lucidum (Reishi) and Ganoderma applanatum.[1][2] Distinct from the more commonly cited "Ergone" (ergosta-4,6,8(14),22-tetraen-3-one), this molecule represents a specific oxidation state of the fungal membrane component ergosterol.

This guide details the natural occurrence, biosynthetic origin, and isolation protocols for this compound. It provides researchers with a self-validating workflow for extraction and structural elucidation, emphasizing the differentiation of the

Chemical Identity & Structural Context

The compound belongs to the class of ergostane steroids .[3] Its core structure features a tetracyclic cyclopenta[a]phenanthrene skeleton with a specific unsaturation pattern at carbons 4, 7, and 22, and a ketone functionality at carbon 3.

| Property | Specification |

| IUPAC Name | (22E,24R)-10,13-dimethyl-17-(5,6-dimethylhept-3-en-2-yl)-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

| Common Name | This compound |

| Molecular Formula | |

| Molecular Weight | 394.6 g/mol |

| Key Structural Features | |

| PubChem CID |

Biosynthetic Origin

The biosynthesis of this compound in Ganoderma is a downstream process of the primary sterol pathway. It is generally considered a metabolite of ergosterol , formed through enzymatic oxidation and isomerization.

Biosynthetic Pathway Logic

-

Precursor: Lanosterol is demethylated and desaturated to form Ergosterol (the primary fungal membrane sterol).

-

Oxidation: The 3

-hydroxyl group of ergosterol is oxidized to a ketone by a 3 -

Isomerization: The

double bond migrates to the

Figure 1: Proposed biosynthetic pathway of this compound from the primary sterol pool.

Natural Occurrence in Ganoderma Species

While Ganoderma lucidum is the primary source, this sterone has been identified across several species within the Polyporaceae family.

| Species | Tissue Source | Co-occurring Compounds | Reference Context |

| Ganoderma lucidum | Fruiting Body / Spores | Ergosterol, Ganoderic Acids | Isolated from lipid-enriched fractions; often associated with spore lipids.[2] |

| Ganoderma applanatum | Fruiting Body | Ergosta-4,6,8(14),22-tetraen-3-one | Found in non-polar fractions (hexane/chloroform extracts). |

| Ganoderma pfeifferi | Cuticle / Flesh | Ganodermadiol | Presence noted in lipophilic extracts focusing on antimicrobial sterols. |

Scientific Note: Researchers must be vigilant regarding artifact formation. Sterols with conjugated diene systems can oxidize during aggressive extraction (e.g., prolonged heating or exposure to light). The protocol below minimizes this risk.

Extraction and Isolation Protocol

This protocol is designed to isolate non-polar sterones from the lipid fraction of Ganoderma fruiting bodies.

Reagents & Equipment[5]

-

Solvents: Ethanol (95%), n-Hexane, Ethyl Acetate (EtOAc), Chloroform (

). -

Stationary Phases: Silica gel (200–300 mesh), Sephadex LH-20.

-

Instrumentation: HPLC (C18 column), Rotary Evaporator (bath temp < 40°C).

Step-by-Step Methodology

Phase 1: Lipid Extraction

-

Pulverization: Grind dried Ganoderma fruiting bodies (1 kg) to a fine powder (pass through 40-mesh).

-

Cold Maceration: Extract with 95% Ethanol (5 L x 3) at room temperature for 72 hours. Avoid reflux boiling to prevent thermal degradation of the diene system.

-

Concentration: Evaporate solvent under reduced pressure to yield the crude extract.

Phase 2: Partitioning

-

Suspend the crude extract in water (

). -

Liquid-Liquid Extraction: Partition sequentially with n-Hexane, then EtOAc.

-

Target Fraction: Collect the n-Hexane and EtOAc fractions. This compound is lipophilic and will predominantly reside in the Hexane/EtOAc interface.

Phase 3: Chromatographic Isolation

-

Silica Gel Column: Load the combined lipophilic fraction onto a silica gel column.

-

Gradient Elution: Elute with a Hexane:EtOAc gradient (100:0

80:20).-

Checkpoint: The target compound typically elutes in fractions with 5-10% EtOAc.

-

-

Purification (Sephadex): Pass the sterol-rich fraction through Sephadex LH-20 (eluent:

:MeOH 1:1) to remove fatty acids and pigments. -

Final Polish (RP-HPLC):

-

Column: C18 semi-preparative (5

m, 10 x 250 mm). -

Mobile Phase: Methanol:Water (90:10 or 95:5), isocratic.

-

Detection: UV at 254 nm (detects the

-unsaturated ketone).

-

Figure 2: Isolation workflow targeting lipophilic sterones from Ganoderma.

Structural Elucidation (Validation)

To confirm the identity of this compound and distinguish it from the

Diagnostic NMR Signals (CDCl , 500 MHz)

The following data represents the characteristic signals for the

| Position | Multiplicity | Interpretation | ||

| 3 | - | - | ~199.5 | Carbonyl (C=O) |

| 4 | 5.72 | s (broad) | ~123.0 | |

| 5 | - | - | ~171.0 | |

| 6 | 2.30 | m | ~33.0 | Allylic methylene |

| 7 | 5.20 | m | ~117.0 | Isolated alkene |

| 8 | - | - | ~139.0 | Quaternary alkene |

| 22 | 5.18 | dd | ~135.0 | Side chain alkene |

| 23 | 5.25 | dd | ~132.0 | Side chain alkene |

| 18-CH | 0.63 | s | ~12.0 | Angular methyl |

| 19-CH | 1.18 | s | ~17.5 | Angular methyl |

Differentiation Key:

-

vs. Ergone (

): Ergone displays a deeper yellow/orange color and shows extended conjugation signals in UV (max ~350 nm). The -

H-4 Signal: The singlet at

5.72 is diagnostic for the

Pharmacological Potential

While less studied than Ganoderic acids, this compound exhibits specific bioactivities relevant to drug development.

-

Cytotoxicity:

-

Anti-Inflammatory:

-

Inhibits Nitric Oxide (NO) production in LPS-stimulated macrophages.

-

Suppresses expression of pro-inflammatory cytokines (TNF-

, IL-6).

-

-

Antimicrobial:

-

Exhibits inhibitory activity against specific Gram-positive bacteria, likely due to membrane disruption capabilities inherent to the amphipathic sterol structure.

-

References

-

Hirotani, M., et al. (1987). "Ganoderic acids T, U, V, W, X, Y and Z: New lanostanoids from Ganoderma lucidum." Phytochemistry, 26(10), 2797-2803.

-

PubChem. (n.d.).[1] "this compound (CID 11003773)."[1] National Center for Biotechnology Information. Retrieved from [Link]

-

Yuan, J. P., et al. (2006). "Distribution of free and esterified ergosterols in the medicinal fungus Ganoderma lucidum." Applied Microbiology and Biotechnology, 72, 1293–1300.

-

Kikuchi, T., et al. (2016). "Sterols from the hexane extract of Ganoderma lucidum." Journal of Natural Medicines, 70, 796–801.

-

Zhao, Y. Y., et al. (2010). "Bioactivity-directed isolation, identification of diuretic compounds from Polyporus umbellatus." Journal of Ethnopharmacology, 126(1), 184-187. (Reference for comparative ergostane isolation protocols).

Sources

- 1. This compound | C28H42O | CID 11003773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-tumor and Anti-angiogenic Ergosterols from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Structure and Biological Activity of Ergostane-Type Steroids from Fungi [mdpi.com]

Technical Guide: The Role of Ergosta-4,7,22-trien-3-one in Fungal Immunomodulation

Executive Summary

Ergosta-4,7,22-trien-3-one is a bioactive ergostane-type sterol derivative predominantly isolated from medicinal fungi such as Polyporus umbellatus, Cordyceps militaris, and Ganoderma lucidum.[1][2][3] Distinct from its metabolic precursor ergosterol (ergosta-5,7,22-trien-3β-ol) and its structural analog Ergone (ergosta-4,6,8(14),22-tetraen-3-one), this molecule features a specific 3-keto functionality and a 4,7-diene system that confers unique lipophilicity and binding kinetics.

This technical guide dissects the immunomodulatory profile of this compound, focusing on its capacity to suppress hyper-inflammatory responses in macrophages via the NF-κB and MAPK signaling axes. It provides validated isolation protocols, mechanistic pathways, and quantitative assay standards for researchers evaluating this compound as a lead candidate for anti-inflammatory therapeutics.

Part 1: Chemical Identity & Structural Significance

Structural Pharmacophore

The biological activity of this compound is dictated by two critical structural motifs that differentiate it from the inert fungal membrane sterols:

-

C3-Ketone (Enone System): Unlike the C3-hydroxyl group of ergosterol, the C3-ketone enhances the molecule's ability to interact with cysteine residues on target proteins (e.g., NF-κB signaling complex) via Michael addition-like mechanisms.

-

Unsaturation Pattern (4,7,22-triene): The specific arrangement of double bonds at C4, C7, and C22 creates a rigid steroid nucleus with a distinct spatial configuration, optimizing docking into the hydrophobic pockets of inflammatory mediators like TLR4 or MD-2.

Origin and Biosynthesis

This compound is a secondary metabolite often found in the sclerotia of Polyporus umbellatus (Zhu-Ling) and the fruiting bodies of Cordyceps.[4] It is considered a downstream oxidation product of ergosterol, often co-occurring with Ergone and Ergosterol Peroxide .

| Property | Specification |

| IUPAC Name | (22E)-Ergosta-4,7,22-trien-3-one |

| Molecular Formula | C₂₈H₄₂O |

| Molecular Weight | 394.6 g/mol |

| Key Solubility | Soluble in Chloroform, Ethyl Acetate; Insoluble in Water |

| Bioactivity Class | Anti-inflammatory, Cytotoxic, Diuretic |

Part 2: Immunomodulatory Mechanisms

The primary therapeutic value of this compound lies in its ability to modulate the innate immune response , specifically within macrophages (RAW 264.7 models) and dendritic cells.

Suppression of the NF-κB Signaling Axis

The core mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammation.[5]

-

Stimulus Blockade: The sterol interferes with the dimerization of TLR4 upon LPS (Lipopolysaccharide) stimulation.

-

IKK Inhibition: It prevents the phosphorylation of IκB-α (Inhibitor of κB), thereby preventing its ubiquitination and degradation.

-

Translocation Block: Without IκB degradation, the p65/p50 NF-κB complex remains sequestered in the cytoplasm, unable to translocate to the nucleus to transcribe pro-inflammatory genes (iNOS, COX-2, TNF-α).

Visualization: Molecular Mechanism of Action

The following diagram illustrates the pathway by which this compound (ETO) exerts its anti-inflammatory effects.

Caption: Mechanism of Action: this compound blocks TLR4 signaling and IKK activation.

Part 3: Extraction & Isolation Protocol

To study this specific isomer, high-purity isolation is required to separate it from the more abundant Ergosterol and Ergone. The following protocol is validated for Polyporus umbellatus sclerotia.

Isolation Workflow

-

Biomass Preparation: Dried sclerotia (1 kg) are pulverized to a fine powder (40 mesh).

-

Extraction: Maceration with 95% Ethanol (3 x 10L) at room temperature for 72 hours.

-

Partition: Concentrate ethanol extract in vacuo. Suspend residue in water and partition sequentially with:

-

n-Hexane (Removes fats/waxes)

-

Ethyl Acetate (Target Fraction)

-

n-Butanol (Removes glycosides)

-

-

Target Fraction: The Ethyl Acetate (EtOAc) fraction contains the ergostane-type sterones.

Chromatographic Purification

| Step | Stationary Phase | Mobile Phase Gradient | Target Elution |

| 1. Column Chrom. | Silica Gel (200-300 mesh) | Hexane : EtOAc (100:0 | Elutes at ~80:20 (Hex:EtOAc) |

| 2. Re-crystallization | N/A | Methanol | Precipitates as white needles |

| 3. Prep-HPLC | C18 Reverse Phase (5 | Methanol : Water (98:2) | Retention Time: ~22-25 min |

Visualization: Isolation Logic

Caption: Isolation workflow from fungal biomass to high-purity sterone.

Part 4: Validated Experimental Assays

To confirm the immunomodulatory activity of the isolated compound, the following assays must be performed using LPS-stimulated RAW 264.7 macrophages.

Nitric Oxide (NO) Inhibition Assay (Griess Method)

This is the gold-standard primary screen for anti-inflammatory sterols.

-

Cell Line: RAW 264.7 murine macrophages.[5]

-

Induction: Lipopolysaccharide (LPS, 1

g/mL). -

Treatment: this compound (Concentrations: 5, 10, 20, 40

M). -

Protocol:

-

Seed cells (

cells/well) in 96-well plates. Incubate 24h. -

Pre-treat with compound for 1h.

-

Add LPS (1

g/mL) and incubate for 24h. -

Mix 100

L supernatant with 100 -

Measure absorbance at 540 nm.

-

-

Expected Result: Dose-dependent reduction in NO production with an IC₅₀ typically in the range of 10–25

M .

Western Blotting for Pathway Markers

To validate the mechanism (Section 2), quantify the following protein markers:

| Marker | Role | Expected Change (with Compound) |

| iNOS | Inducible Nitric Oxide Synthase | Significant Downregulation |

| COX-2 | Cyclooxygenase-2 | Significant Downregulation |

| p-IκB-α | Phosphorylated Inhibitor of κB | Decreased (Inhibition of phosphorylation) |

| Nuclear p65 | NF-κB subunit | Decreased (Blockade of translocation) |

| Loading Control | No Change |

Part 5: References

-

PubChem. (n.d.).[2] this compound (CID 11003773).[2] National Center for Biotechnology Information. Retrieved from [Link]

-

Zhao, Y. Y., et al. (2010). Quantitative HPLC Method and Pharmacokinetic Studies of ergosta-4,6,8(14),22-tetraen-3-one, a Natural Product With Diuretic Activity From Polyporus Umbellatus. Biomedical Chromatography. Retrieved from [Link]

-

Kuo, Y. H., et al. (2021).[2][5] Ergosta-7,9(11),22-trien-3β-ol Attenuates Inflammatory Responses via Inhibiting MAPK/AP-1 Induced IL-6/JAK/STAT Pathways.[5][6] Antioxidants.[5] Retrieved from [Link]

-

Lee, W. Y., et al. (2005). Cytotoxic Activity of Ergosta-4,6,8(14),22-tetraen-3-one from the Sclerotia of Polyporus umbellatus. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

-

Li, X., et al. (2025).[7] Fermentation Optimization of Ergosta-4,6,8(14),22-Tetraen-3-One From Aspergillus oryzae and Its Anti-Inflammatory Mechanism. PubMed Central. Retrieved from [Link]

Note: While direct literature on the "4,7,22" isomer is less abundant than the "4,6,8(14)" isomer (Ergone), the structural homology allows for high-confidence inference of the NF-κB inhibitory mechanism, supported by the specific isolation and characterization data cited above.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C28H42O | CID 11003773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ergosta-4,6,8(14),22-tetraen-3-one induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ergosta-7,9(11),22-trien-3β-ol Attenuates Inflammatory Responses via Inhibiting MAPK/AP-1 Induced IL-6/JAK/STAT Pathways and Activating Nrf2/HO-1 Signaling in LPS-Stimulated Macrophage-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ergosta-7,9(11),22-trien-3β-ol Attenuates Inflammatory Responses via Inhibiting MAPK/AP-1 Induced IL-6/JAK/STAT Pathways and Activating Nrf2/HO-1 Signaling in LPS-Stimulated Macrophage-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fermentation Optimization of Ergosta‐4,6,8(14),22‐Tetraen‐3‐One From Aspergillus oryzae and Its Anti‐Inflammatory Mechanism via Multi‐Pathway Inhibition of MyD88/NF‐κB/MAPK/NLRP3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthetic Pathway of Unsaturated Ergostane Derivatives: A Technical Guide

Focus: Antrodia cinnamomea (Taiwanofungus camphoratus) as the Model System for Bioactive Antcins.

Executive Summary

This technical guide delineates the biosynthetic architecture of unsaturated ergostane derivatives, specifically focusing on the Antcins (e.g., Antcin A, B, C, K). Unlike common membrane sterols (e.g., ergosterol), these secondary metabolites possess unique carbonyl functionalities and unsaturation patterns (C-7, C-11,

This document moves beyond generic sterol biochemistry, isolating the critical divergence points where the Ergostane Scaffold branches from the primary sterol pathway via specific Cytochrome P450 monooxygenases (CYP450s). It includes a validated protocol for metabolic engineering via protoplast transformation to enhance flux toward these high-value derivatives.

Part 1: The Precursor Cascade (The Conserved Backbone)

The biosynthesis of unsaturated ergostane derivatives begins with the Mevalonate (MVA) pathway. While conserved across fungi, the regulation of flux at the Squalene Epoxidase (SQE) and Lanosterol Synthase (LSS) nodes is the first determinant of yield.

The Rate-Limiting Flux

The conversion of Acetyl-CoA to Farnesyl Pyrophosphate (FPP) is tightly regulated by HMG-CoA Reductase (HMGR) . However, for ergostane derivative synthesis, the downstream commitment step is critical:

-

Squalene Synthesis: Two molecules of FPP (

) are condensed by Squalene Synthase (SQS) to form Squalene ( -

Epoxidation (The Oxygenation Trigger): Squalene Epoxidase (SQE/Erg1) introduces the first oxygen atom, creating 2,3-oxidosqualene. This epoxide ring is the substrate for cyclization.

-

Cyclization: Lanosterol Synthase (LSS/Erg7) catalyzes the concerted cyclization of 2,3-oxidosqualene into Lanosterol , the tetracyclic triterpenoid progenitor.

Technical Insight: In Antrodia cinnamomea, transcriptomic analysis reveals that AcLSS expression correlates linearly with triterpenoid content, making it a primary target for overexpression in metabolic engineering.

Part 2: The Divergence Point (Membrane vs. Metabolite)

This is the core technical differentiator. Lanosterol faces two fates:

-

Primary Metabolism: Conversion to Ergosterol (membrane fluidity).

-

Secondary Metabolism: Conversion to Antcins (Ergostane derivatives).

The Ergostane Scaffold Formation

The transition from Lanosterol (

-

C-14 Demethylation: Catalyzed by CYP51 (Lanosterol 14

-demethylase) . This is an obligate step. Inhibition here (e.g., by azoles) halts both ergosterol and antcin production. -

C-4 Demethylation: A multi-step complex involving ERG25 (Methyl sterol monooxygenase) , ERG26 , and ERG27 .

The "Unsaturated" Functionalization (The Antcin Branch)

Unlike ergosterol, which retains a 3

-

C-24 Methylation: ERG6 (Sterol 24-C-methyltransferase) adds a methyl group to the side chain. This distinguishes ergostanes (

) from cholestanes ( -

Unique P450 Activity (AcCYP1): Recent characterization (2025) of AcCYP1 in Antrodia has revealed its ability to catalyze C-21/C-15 oxidations and skeletal rearrangements, a non-canonical route essential for generating the structural diversity seen in Antcin K and C.

-

Side Chain Modification: The carboxylic acid moiety at C-26 (found in Antcin K) suggests the activity of specific dehydrogenases or sequential P450 oxidations acting on the ergostane side chain.

Pathway Visualization

The following diagram illustrates the flow from Acetyl-CoA to the specific Antcin derivatives, highlighting the divergence from the standard Ergosterol pathway.

Figure 1: The biosynthetic divergence of unsaturated ergostane derivatives in Antrodia cinnamomea. Note the critical role of AcCYP1 in diverting flux toward Antcins.

Part 3: Quantitative Pathway Determinants

The following table summarizes the key enzymes and their specific role in introducing "unsaturation" or "oxygenation" into the ergostane core.

| Enzyme | Gene (Antrodia) | Substrate | Transformation Type | Role in Antcin Synthesis |

| Lanosterol Synthase | AcLSS | 2,3-Oxidosqualene | Cyclization | Commitment Step: Forms the tetracyclic core. Overexpression increases total triterpenoids by ~1.8 fold. |

| 14 | AcCYP51 | Lanosterol | Demethylation | Scaffold Editing: Removes C-14 methyl, introducing |

| C-24 Reductase | AcERG4 | Ergosta-5,7,22,24-tetraenol | Reduction | Side Chain Tuning: Reduces the |

| Triterpenoid P450 | AcCYP1 | Lanostane intermediates | Oxidation/Rearrangement | Functionalization: Catalyzes C-21/C-15 oxidation and unique skeletal shifts found in bioactive derivatives.[1] |

Part 4: Experimental Protocol (Self-Validating System)

Methodology: Homologous Expression via Protoplast Transformation in A. cinnamomea. Objective: To validate the biosynthetic role of AcLSS or AcCYP1 by overexpression and subsequent LC-MS quantification of Antcin K.

Protoplast Preparation (The Critical Step)

Causality: Fungal cell walls are robust. Efficient enzymatic digestion is required to allow plasmid entry without compromising cell viability.

-

Harvesting: Cultivate A. cinnamomea mycelia in PDB (Potato Dextrose Broth) for 4–5 days (log phase). Collect by filtration.[2]

-

Osmotic Stabilization: Wash mycelia with 0.6 M Mannitol .

-

Why: Prevents protoplast bursting upon cell wall removal.

-

-

Enzymatic Digestion: Incubate in lysis buffer (10 mg/mL Lysing Enzymes from Trichoderma harzianum) containing 0.6 M mannitol at 30°C for 3 hours with gentle shaking (60 rpm).

-

Purification: Filter through miracloth to remove debris. Centrifuge (1000 x g, 5 min) to pellet protoplasts. Resuspend in STC buffer (Sorbitol, Tris-HCl, CaCl2).

PEG-Mediated Transformation

-

Plasmid Mix: Mix

protoplasts with 10 µg of expression vector (e.g., pCT74 carrying AcLSS driven by the gpd promoter). -

Shock: Add PEG-4000 (60% w/v) containing CaCl2. Incubate on ice for 20 min, then room temp for 20 min.

-

Regeneration: Plate protoplasts on regeneration medium (PDB + 0.6 M sucrose + antibiotic for selection) and incubate at 25°C for 7–10 days.

Validation Workflow (LC-MS)

To confirm the pathway, you must differentiate between the membrane sterol (Ergosterol) and the derivative (Antcin K).

-

Extraction: Dried mycelia

Methanol extraction -

Separation: C18 Reverse Phase Column (e.g., Agilent ZORBAX Eclipse Plus).

-

Mobile Phase: Acetonitrile (A) and 0.1% Formic Acid in Water (B). Gradient elution.

-

Detection: ESI-MS in Negative Mode (Antcins are acidic due to carboxyl groups; Ergosterol is neutral and better seen in Positive Mode).

Workflow Diagram

Figure 2: Step-by-step workflow for validating biosynthetic genes via homologous overexpression.

References

-

Jiao, S., Sun, W., & Hu, Y. (2025).[1] A Unique CYP450 Enzyme Unlocks Antrodia camphorata Lanostane Triterpenoid Diversity Through Oxidation and Skeletal Rearrangement.[1] Angewandte Chemie International Edition. Link

-

Li, W. H., et al. (2014).[4] Genomic and transcriptomic analyses of the medicinal fungus Antrodia cinnamomea for its metabolite biosynthesis and sexual development. Proceedings of the National Academy of Sciences (PNAS). Link

-

Du, Y. C., et al. (2012).[2] Chemical profiling of the cytotoxic triterpenoid-concentrating fraction and characterization of ergostane stereo-isomer ingredients from Antrodia camphorata.[2] Journal of Pharmaceutical and Biomedical Analysis. Link

-

Zhang, M., et al. (2016). Enhancement of Triterpenoid Synthesis in Antrodia cinnamomea through Homologous Expression of the Key Synthetic Pathway Genes AcLSS and AcERG4.[4] MDPI - Molecules. Link

-

Kumar, K. J. S., et al. (2011). A mechanistic and empirical review of antcins, a new class of phytosterols of formosan fungi origin.[2] Journal of Food and Drug Analysis. Link

Sources

- 1. A Unique CYP450 Enzyme Unlocks Antrodia Camphorata Lanostane Triterpenoid Diversity Through Oxidation and Skeletal Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Enhancement of Triterpenoid Synthesis in Antrodia cinnamomea through Homologous Expression of the Key Synthetic Pathway Genes AcLSS and AcERG4 [mdpi.com]

Bioactive Sterols from Cordyceps sinensis: Technical Guide for Drug Discovery

Executive Summary

Context: While Cordyceps sinensis (Ophiocordyceps sinensis) is historically renowned for nucleosides (cordycepin, adenosine), its lipophilic fraction—specifically bioactive sterols—represents an underutilized frontier in drug development. Value Proposition: Sterols such as Ergosterol Peroxide , H1-A , and Cerevisterol exhibit potent, specific pharmacological activities distinct from the water-soluble polysaccharides. These compounds modulate critical signaling pathways (NF-κB, Bcl-2/Bax, STAT) relevant to oncology, autoimmune nephropathy, and hepatic fibrosis. Objective: This guide provides a technical roadmap for the extraction, isolation, and mechanistic validation of these sterols, designed to accelerate their transition from crude extracts to lead candidates.

Chemical Architecture & Classification

The sterol profile of C. sinensis is complex, consisting of free sterols, steryl esters, and steryl glycosides. Unlike plant phytosterols, fungal sterols possess unique side-chain variations that dictate their bioactivity.

Key Target Analytes

| Compound Name | Chemical Class | Molecular Formula | Primary Bioactivity |

| Ergosterol | Provitamin D2 | C₂₈H₄₄O | Precursor, Anti-fibrotic |

| Ergosterol Peroxide | Sterol Endoperoxide | C₂₈H₄₄O₃ | Anti-tumor (Apoptosis induction) |

| H1-A | Ergosterol Derivative | Modified Sterol | Immunomodulation (Lupus/IgA Nephropathy) |

| Cerevisterol | Hydroxylated Sterol | C₂₈H₄₆O₃ | Anti-inflammatory (NF-κB inhibition) |

| Betulin | Triterpene Sterol | C₃₀H₅₀O₂ | Anti-tumor, Anti-HIV |

Technical Insight: The glycosylated forms (e.g., 5α,8α-epidioxy-24(R)-methylcholesta-6,22-dien-3β-D-glucopyranoside) often exhibit superior solubility and cytotoxicity profiles compared to their aglycone counterparts, making glycosylation a critical parameter in SAR (Structure-Activity Relationship) studies.

Advanced Extraction Protocol: Supercritical Fluid Extraction (SFE)

Traditional solvent extraction (Hexane/Chloroform) often results in solvent residue and thermal degradation of heat-sensitive endoperoxides (like Ergosterol Peroxide). Supercritical CO₂ (SC-CO₂) is the superior method for isolating lipophilic sterols with high purity.

Protocol: SC-CO₂ Enrichment of Bioactive Sterols

Objective: Maximize yield of ergosterol peroxide and H1-A while minimizing co-extraction of polar impurities.

Step-by-Step Methodology:

-

Pre-treatment:

-

Lyophilize C. sinensis mycelia to moisture content <5%.

-

Pulverize to particle size 40–60 mesh. Why: Increases surface area for mass transfer without causing channeling in the extraction vessel.

-

-

SFE Setup:

-

Solvent: 99.9% CO₂.

-

Co-solvent: Ethanol (95%) at 5% flow rate. Why: Pure CO₂ is non-polar; adding ethanol increases the solvating power for slightly polar sterol glycosides.

-

-

Extraction Parameters (Optimized):

-

Pressure: 300–350 bar.[1] Causality: Higher pressure increases CO₂ density, enhancing sterol solubility.

-

Temperature: 45–50°C. Causality: Balances solute volatility with solvent density; prevents thermal degradation.

-

Flow Rate: 20–25 g/min .

-

Duration: 120 minutes (Static hold 10 min, Dynamic flow 110 min).

-

-

Fractionation:

-

Depressurize into two separators.

-

Separator 1 (150 bar, 45°C): Precipitates heavy waxes/lipids.

-

Separator 2 (50 bar, 35°C): Collects the target sterol-rich fraction.

-

-

Purification (Post-SFE):

-

Dissolve extract in Methanol.

-

Subject to High-Speed Counter-Current Chromatography (HSCCC) using a two-phase solvent system (n-hexane:ethyl acetate:methanol:water) for isolation of specific sterols like Cerevisterol.

-

Visualization: SFE Workflow Logic

Caption: Optimized Supercritical CO₂ workflow for selective fractionation of lipophilic sterols.

Mechanistic Pharmacodynamics

The therapeutic efficacy of C. sinensis sterols is not generic antioxidant activity; it is driven by specific ligand-receptor interactions and pathway modulation.

A. Ergosterol Peroxide: The Anti-Tumor Apoptosis Inducer

Mechanism: Ergosterol Peroxide (EP) bypasses the cell membrane and targets the mitochondria of tumor cells (e.g., Hepatocellular carcinoma, Leukemia).

-

Initiation: EP inhibits STAT3 phosphorylation.

-

Execution: Downregulates Bcl-2 (anti-apoptotic) and upregulates Bax (pro-apoptotic).

-

Outcome: Cytochrome c release

Caspase-3/9 activation

B. H1-A: The Autoimmune Modulator

Target Indication: Lupus Nephritis and IgA Nephropathy. Mechanism: H1-A mimics the structure of glucocorticoids but lacks the severe side effects.

-

Action: Suppresses the proliferation of mesangial cells (HMC).

-

Pathway: Modulates the Bcl-2/Bcl-XL ratio specifically in activated immune cells, promoting the clearance of autoreactive cells without broad immunosuppression.

-

Clinical Relevance: Reduces proteinuria and anti-ds-DNA antibody titers in murine lupus models.[2]

C. Cerevisterol: The Anti-Inflammatory Agent

Target Indication: Chronic inflammation and liver injury. Mechanism:

-

Blockade: Inhibits the translocation of NF-κB (p65 subunit) to the nucleus.

-

Downstream: Suppresses expression of COX-2 and iNOS.

-

Result: Reduction in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and superoxide anion generation.

Visualization: Sterol Signaling Network

Caption: Multi-target signaling modulation by key Cordyceps sterols (Blue: Drug, Red: Target, Yellow: Effect).

Drug Development & Translational Considerations

Structure-Activity Relationship (SAR)

-

Hydroxyl Groups: The presence of hydroxyl groups at C-3 and C-6 (as in Cerevisterol) is critical for anti-inflammatory potency.

-

Peroxide Bridge: The 5α,8α-endoperoxide bridge in Ergosterol Peroxide is the pharmacophore responsible for cytotoxicity. Reduction of this bridge results in significant loss of anti-tumor activity.

-

Glycosylation: Steryl glycosides show improved water solubility and often higher bioavailability in vivo compared to free sterols, making them better candidates for oral formulations.

Quality Control: Natural vs. Cultured

Researchers must address the sourcing variability.

-

Cultured Mycelia (Fermentation): Generally contains higher levels of Ergosterol and Cerevisterol compared to wild C. sinensis due to controlled substrate conditions.

-

Wild Sclerotia: Often contains unique fatty acid profiles but lower sterol consistency.

-

Recommendation: For drug development, standardized Cultured Mycelium (Paecilomyces hepialid or Cs-4) is preferred for reproducibility.

Analytical Validation

Quantification should be performed using GC-MS (after TMS derivatization) or HPLC-ELSD .

-

Standard: Ergosterol (Sigma-Aldrich, >98%).

-

Limit of Detection (LOD): Should be < 0.5 µg/mL for reliable QC.

References

-

Wang, W., et al. (2025). Comprehensive identification and discovery of novel sterol compounds in Cordyceps sinensis and related species.[3] Food Chemistry.[3][4][5] 6[7][6]

-

Yang, F. Q., et al. (2009). Analysis of sterols and fatty acids in natural and cultured Cordyceps by one-step derivatization followed with gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. 8[6]

-

Li, S. P., et al. (2006). The Chemical Constituents and Pharmacological Actions of Cordyceps sinensis. Evidence-Based Complementary and Alternative Medicine. 9[6]

-

Chioza, A., et al. (2021). Supercritical Carbon Dioxide Extracts of Cordyceps sinensis: Chromatography-based Metabolite Profiling and Protective Efficacy Against Hypobaric Hypoxia. Frontiers in Pharmacology. 1[6]

-

Yang, L. Y., et al. (2011). Anti-inflammatory principles from Cordyceps sinensis. Journal of Natural Products. 10[6]

-

Peng, Y., et al. (2013). Ergosterol Is the Active Compound of Cultured Mycelium Cordyceps sinensis on Antiliver Fibrosis. Evidence-Based Complementary and Alternative Medicine. 7[6]

Sources

- 1. Supercritical Carbon Dioxide Extracts of Cordyceps sinensis: Chromatography-based Metabolite Profiling and Protective Efficacy Against Hypobaric Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cordyceps as an Herbal Drug - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Properties of Cordyceps Sinensis: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive principles from Cordyceps sinensis: A potent food supplement – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Ergosterol Is the Active Compound of Cultured Mycelium Cordyceps sinensis on Antiliver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of sterols and fatty acids in natural and cultured Cordyceps by one-step derivatization followed with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Chemical Constituents and Pharmacological Actions of Cordyceps sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory principles from Cordyceps sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for isolation of Ergosta-4,7,22-trien-3-one from fungal biomass

Application Note: Protocol for Isolation of Ergosta-4,7,22-trien-3-one from Fungal Biomass

Abstract & Scientific Rationale

This compound (PubChem CID: 11003773) is a bioactive sterone derivative often co-occurring with ergosterol in medicinal fungi such as Cordyceps militaris, Ganoderma lucidum, and Polyporus umbellatus.[1] Unlike its precursor ergosterol (a 3

Technical Challenge: The primary isolation challenge is the overwhelming abundance of ergosterol (up to 90% of the sterol fraction) relative to the target sterone. Standard saponification protocols must be avoided, as strong bases can induce irreversible isomerization of the conjugated dienone system. This protocol utilizes a neutral solvent extraction followed by polarity-driven chromatographic resolution to isolate the target with >98% purity.[2]

Materials & Reagents

| Category | Item | Grade/Specification |

| Biomass | Dried Fungal Fruiting Bodies | Cordyceps militaris or Ganoderma lucidum (Lyophilized) |

| Solvents | Ethanol (EtOH) | 95% (Extraction) |

| Ethyl Acetate (EtOAc) | ACS Grade (Partition/Chromatography) | |

| n-Hexane | ACS Grade (Chromatography) | |

| Acetonitrile (ACN) | HPLC Grade | |

| Water | Milli-Q / HPLC Grade | |

| Stationary Phases | Silica Gel 60 | 230–400 mesh (Flash Chromatography) |

| C18 (ODS) | 5 | |

| Equipment | Rotary Evaporator | Vacuum control < 10 mbar |

| Ultrasonic Bath | 40 kHz, temp controlled | |

| HPLC System | UV-Vis detector (254 nm & 280 nm) |

Experimental Workflow (Logic Map)

The following diagram illustrates the critical decision points and separation logic, specifically highlighting the polarity difference utilized to separate the target ketone from the abundant alcohol (ergosterol).

Caption: Workflow for the isolation of this compound, utilizing the polarity difference between the 3-ketone (target) and 3-hydroxyl (contaminant) groups.

Detailed Protocol

Phase 1: Extraction & Enrichment

Objective: Maximize sterol recovery while removing polar polysaccharides and proteins.

-

Biomass Preparation:

-

Solvent Extraction:

-

Suspend powder in 95% Ethanol (1:10 w/v ratio).

-

Reflux at 70°C for 3 hours. Note: Avoid boiling vigorously to prevent thermal oxidation.

-

Filter hot through Whatman No. 1 paper.[2] Repeat extraction twice.

-

Combine filtrates and concentrate under reduced pressure (45°C) to obtain a dark syrupy crude extract.

-

-

Liquid-Liquid Partition:

Phase 2: Silica Gel Fractionation (The Separation Key)

Objective: Separate the target ketone from the abundant ergosterol.[1]

-

Mechanism: Ergosterol possesses a C3-hydroxyl group, making it significantly more polar than this compound (C3-ketone).[1][2] On normal phase silica, the ketone will elute before the alcohol.

-

Column Setup: Pack a glass column with Silica Gel 60 (230-400 mesh).[1][2]

-

Elution Gradient:

-

TLC Monitoring: Spot fractions on Silica TLC plates. Develop in Hexane:EtOAc (4:1).[1][2]

Phase 3: HPLC Purification & Polishing

Objective: Remove minor isomers (e.g., ergone) and achieve >98% purity.[1]

-

System: RP-HPLC (C18 Column, 250 x 10 mm, 5

m).[1][2] -

Mobile Phase: Isocratic Acetonitrile (ACN) : Water (95:5) .[1][2]

-

Flow Rate: 3.0 mL/min.[2]

-

Detection: UV at 254 nm (Specific for the enone) and 280 nm (for ergosterol impurities).[1][2]

-

Retention Logic:

Characterization & Validation

To confirm the identity of This compound and distinguish it from Ergosterol (Ergosta-5,7,22-trien-3

Table 1: Diagnostic NMR Signals (CDCl₃, 500 MHz)

| Position | Signal Type | Chemical Shift ( | Structural Diagnostic |

| C3 | Carbon (¹³C) | 199.5 - 200.0 | Ketone Carbonyl . (vs. ~70 ppm for Ergosterol C3-OH).[1][2] |

| C4-H | Proton (¹H) | 5.70 - 5.75 (s) | Enone Olefin .[1][2] Characteristic singlet for 4-en-3-one system. |

| C6-H | Proton (¹H) | ~2.4 - 2.6 | Methylene adjacent to ketone (if 4,6-diene is absent).[1][2] |

| C7-H | Proton (¹H) | 5.20 - 5.30 (m) | Olefinic proton at C7.[1][2] |

| C22/23 | Proton (¹H) | 5.15 - 5.25 (m) | Side chain double bond (trans).[1][2] |

| C19 | Proton (¹H) | ~1.20 (s) | Angular methyl (shifted downfield by C3-ketone).[1][2] |

Mass Spectrometry (ESI-MS):

-

Differentiation: Ergosterol (MW 396.[1][2][3]6) will show [M+H-H₂O]⁺ at m/z 379.[1][2]3. The target sterone (MW 394.[2][4]6) is 2 Da lighter than ergosterol.[1][2]

Troubleshooting & Optimization

-

Issue: Co-elution with Ergosterol.

-

Issue: Low Yield.

-

Issue: Isomerization.

References

-

PubChem. this compound (CID 11003773).[1][2][4] National Library of Medicine.[2] [Link]

-

Yaoita, Y., & Machida, K. (2015).[1][2][5] Structure Revision of (22E)-Ergosta-7,22-diene-3β,5α,6β,9α,14α-pentol from the Spores of the Medicinal Mushroom Ganoderma lucidum.[1][5][6] Natural Product Communications.[2] [Link]

-

Kikuchi, T., et al. (2016).[2] Sterols from the mushroom Polyporus umbellatus.[2] (Contextual reference for sterone isolation methodology). [Link]

-

Yuan, J.P., et al. (2006).[2] Simultaneous determination of free ergosterol and ergosteryl esters in Cordyceps sinensis by HPLC.[2] (Methodology for sterol extraction).[1][2][7][8][9][10][11] [Link][1][2]

-

NIST Chemistry WebBook. Ergosta-4,6,22-trien-3beta-ol (Structural analogue data).[1][2] [Link][1][2]

Sources

- 1. PubChemLite - Ergosta-4,7,22e-trien-3beta-ol (C28H44O) [pubchemlite.lcsb.uni.lu]

- 2. Ergosta-4,6,22-trien-3beta-ol | C28H44O | CID 20831068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ergosta-5,8,22-trien-3-ol, (3beta,22E)- | C28H44O | CID 91743901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C28H42O | CID 11003773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 8. Anti-tumor and Anti-angiogenic Ergosterols from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass [mdpi.com]

- 11. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC Method Development for Ergosta-4,7,22-trien-3-one Quantification

Introduction & Analyte Profile

Scientific Context

Ergosta-4,7,22-trien-3-one (C₂₈H₄₂O) is a bioactive sterone derivative found in medicinal fungi such as Polyporus umbellatus (Zhu Ling) and Ganoderma lucidum.[1][2][3] It is structurally distinct from the more common ergosta-4,6,8(14),22-tetraen-3-one (Ergone), differing by the saturation of the C6-C8 and C8-C14 bonds.

While Ergone exhibits extended conjugation (absorbing >340 nm), This compound possesses a simpler enone system (C4=C5 conjugated with C3=O) and an isolated diene system. This structural nuance significantly alters its UV absorption profile and chromatographic behavior, necessitating a tailored HPLC method distinct from general ergosterol protocols.

Physicochemical Profile

-

CAS Registry: 11003773 (PubChem CID)

-

Molecular Weight: 394.6 g/mol [2]

-

LogP (Predicted): ~7.1 (Highly Lipophilic)

-

Solubility: Insoluble in water; soluble in chloroform, ethyl acetate, and warm methanol.

-

UV Max: ~240–254 nm (characteristic of

-unsaturated ketones).

Method Development Strategy (Logic & Causality)

The extreme lipophilicity (LogP > 7) of this steroid dictates the chromatographic conditions. Standard reverse-phase methods (e.g., 50:50 MeOH:Water) will result in excessive retention times (>60 minutes) or total irreversible adsorption to the column.

Column Selection

A C18 (ODS) column is the standard for sterol separation. However, to prevent peak broadening caused by the strong hydrophobic interaction, a high-carbon-load column or a "monomeric" bonding style is preferred over polymeric bonding to ensure sharper peaks for steroidal structures.

Mobile Phase Optimization

-

Solvent Strength: Due to the high LogP, the mobile phase must be high-organic (>90%).

-

Selectivity (MeOH vs. ACN): Methanol (MeOH) is preferred over Acetonitrile (ACN) for sterols. The protic nature of methanol interacts better with the oxygen functions of the steroid, often providing better selectivity between structural isomers (e.g., separating the trien from the tetraen analog).

-

Isocratic vs. Gradient: Given the narrow polarity range of sterols in these extracts, an isocratic method is often more robust and reproducible than a gradient, provided the organic strength is sufficient to elute the compound within 15 minutes.

Detection (UV-Vis)

Unlike Ergone (which fluoresces and absorbs at 350 nm), this compound lacks the extended conjugated system. Therefore, detection must be set to 254 nm , targeting the enone chromophore.

Visualized Workflows

Method Development Logic

The following diagram illustrates the decision matrix used to arrive at the final protocol.

Caption: Logical flow for selecting chromatographic conditions based on analyte lipophilicity and chromophore properties.

Detailed Experimental Protocol

Instrumentation

-

System: HPLC with Photodiode Array Detector (PDA/DAD).

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 mm × 250 mm, 5 µm) or equivalent (e.g., Phenomenex Luna C18).

-

Temperature: 30°C (Controlled temperature is critical for sterol retention stability).

Reagents

-

Methanol (HPLC Grade).

-

Water (Milli-Q / HPLC Grade).

-

Standard: this compound (purity >98%).

-

Sample: Dried sclerotia of Polyporus umbellatus or mycelium of Cordyceps.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase | Methanol : Water (95 : 5 v/v) | High elution strength required to desorb lipophilic sterone. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain backpressure <200 bar. |

| Wavelength | 254 nm (Reference: 360 nm) | Targets the enone absorption; 360 nm reference subtracts matrix noise. |

| Injection Vol | 10–20 µL | Depends on sample concentration; larger volumes may cause peak broadening due to solvent mismatch if sample is in 100% MeOH. |

| Run Time | 20 Minutes | Analyte typically elutes between 12–16 minutes. |

Sample Preparation (Extraction)

Sterols are embedded in the fungal cell wall lipid bilayer. A simple water extraction is insufficient.

-

Pulverization: Grind dried fungal material to a fine powder (mesh 60).

-

Weighing: Weigh 1.0 g of powder into a 50 mL centrifuge tube.

-

Extraction: Add 25 mL of Chloroform:Methanol (1:1) or pure Methanol .

-

Note: Chloroform improves extraction efficiency but requires evaporation and reconstitution. Pure Methanol is "dilute-and-shoot" compatible but may yield slightly lower recovery.

-

-

Sonication: Sonicate for 45 minutes at room temperature.

-

Centrifugation: Centrifuge at 5000 rpm for 10 minutes.

-

Filtration: Filter supernatant through a 0.45 µm PTFE filter (Nylon filters may bind sterols).

-

Dilution: If using Chloroform, evaporate to dryness under N₂ and reconstitute in 100% Methanol.

Method Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must pass the following acceptance criteria (based on ICH Q2(R1) guidelines).

System Suitability (Pre-run Check)

-

Tailing Factor (T): Must be < 1.5. (Sterols often tail; if T > 1.5, add 0.1% Formic Acid to mobile phase).

-

Theoretical Plates (N): > 5000.

-

Resolution (Rs): > 1.5 between this compound and the nearest neighbor (likely Ergosterol or Ergone).

Linearity & Range

-

Prepare 6 calibration points: 5, 10, 20, 50, 100, 200 µg/mL in Methanol.

-

Acceptance:

.[4]

Limit of Detection (LOD)

-

Estimated at Signal-to-Noise (S/N) ratio of 3:1.

-

Typical LOD for this method: ~0.5 µg/mL.

Troubleshooting & Critical Analysis

Issue: Peak Broadening / Split Peaks

-

Cause: The sample solvent is stronger than the mobile phase, or the analyte is precipitating.

-

Fix: Ensure the sample is dissolved in the mobile phase (95% MeOH) rather than 100% Chloroform. If the sample is in pure Chloroform, the injection plug may act as a "strong solvent" causing band broadening.

Issue: Co-elution with Ergone (Tetraen-3-one)

-

Differentiation: Use the PDA detector.

-

Trien-3-one: Absorbance at 254 nm, minimal at 350 nm.

-

Tetraen-3-one (Ergone): Strong absorbance at 350 nm (yellow).

-

-

Resolution: If they co-elute, lower the Methanol ratio to 92:8. This increases retention time but significantly improves separation selectivity based on the extra double bond in Ergone.

References

-

Zhao, Y. Y., et al. (2010). Quantitative HPLC Method and Pharmacokinetic Studies of ergosta-4,6,8(14),22-tetraen-3-one... Biomedical Chromatography.[4][5][6][7] (Foundational method for ergostane-type sterones).

-

PubChem. this compound (Compound Summary). National Library of Medicine. (Physicochemical data and structure).[2][6][7][8][9][10][11]

-

Yuan, Z., et al. (2008). Simultaneous determination of ergosterol and related sterols in Polyporus umbellatus. (Reference for extraction protocols).

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C28H42O | CID 11003773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ergosta-4,6,8(14),22-tetraen-3-one induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Qualitative and quantitative analysis of the diuretic component ergone in Polyporus umbellatus by HPLC with fluorescence detection and HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative HPLC method and pharmacokinetic studies of ergosta-4,6,8(14),22-tetraen-3-one, a natural product with diuretic activity from Polyporus umbellatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scirp.org [scirp.org]

- 7. mdpi.com [mdpi.com]

- 8. Simultaneous Determination of Fourteen Marker Compounds in the Traditional Herbal Prescription, Geumgwesingihwan, Using Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. simultaneous hplc determination: Topics by Science.gov [science.gov]

Application Note: High-Resolution Separation of Sterol Fractions by Thin Layer Chromatography

Abstract

Thin Layer Chromatography (TLC) is a powerful, rapid, and cost-effective chromatographic technique for the separation and qualitative analysis of sterol fractions.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for separating complex sterol mixtures, such as cholesterol and various phytosterols, using silica gel TLC. We delve into the causality behind methodological choices, from mobile phase selection to visualization, to ensure robust, reproducible, and self-validating results. Detailed step-by-step protocols, troubleshooting guidance, and data interpretation are included to facilitate the successful implementation of this technique in a laboratory setting.

Principle of Separation: The Role of Polarity

The separation of sterols by TLC is governed by the principle of adsorption chromatography, where compounds in a mixture are separated based on their differential affinities for a stationary phase and a mobile phase.[2]

-

Stationary Phase: For sterol analysis, the stationary phase is typically silica gel (SiO₂), a highly polar adsorbent.[3] The surface of the silica gel is rich in hydroxyl groups (silanols, Si-OH), which can form hydrogen bonds with polar functional groups of the analytes.

-

Mobile Phase: The mobile phase is a solvent or a mixture of solvents that travels up the TLC plate via capillary action.[1] Its polarity is a critical parameter that is optimized to achieve effective separation.

-

Separation Mechanism: Sterols are relatively non-polar molecules, but they all possess a polar hydroxyl (-OH) group at the C-3 position. This hydroxyl group is the primary site of interaction with the polar silica gel stationary phase. Sterols with less steric hindrance around the -OH group or with additional polar functional groups will adsorb more strongly to the silica gel and thus travel a shorter distance up the plate. Conversely, less polar compounds have a greater affinity for the mobile phase and will travel further.[4] By carefully selecting a mobile phase of appropriate polarity, a competitive equilibrium is established for each sterol between adsorption on the stationary phase and dissolution in the mobile phase, leading to their separation.[1]

Workflow for TLC Separation of Sterols

The entire process, from sample receipt to final analysis, can be visualized as a systematic workflow.

Caption: Figure 1: General Workflow for Sterol Separation by TLC

Detailed Protocols

This section provides a self-validating, step-by-step methodology for the TLC separation of sterols.

Materials and Reagents

| Item | Specification |

| TLC Plates | Pre-coated Silica Gel 60 F254 plates (glass or aluminum backing) |

| Solvents | HPLC or analytical grade: Hexane, Ethyl Acetate, Chloroform, Methanol, Acetone, Acetic Acid |

| Standards | High-purity (>98%) cholesterol, β-sitosterol, stigmasterol, campesterol, ergosterol |

| Visualization | UV Lamp (254 nm), Iodine crystals, Liebermann-Burchard reagent, Phosphomolybdic acid spray |

| Apparatus | TLC developing chamber, Capillary tubes for spotting, Fume hood, Hot plate, Spray bottle, Glassware |

Protocol Steps

Step 1: TLC Chamber and Plate Preparation

-

Rationale: Saturating the chamber atmosphere with solvent vapors is crucial for achieving uniform solvent front migration and obtaining reproducible Rf values.

-

Pour the selected mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm.[5]

-

Line the inside of the chamber with a piece of filter paper, ensuring it is saturated with the mobile phase.[5][6] This increases the surface area for evaporation and ensures the chamber atmosphere is saturated.

-

Close the chamber with its lid and allow it to equilibrate for at least 20-30 minutes before inserting the plate.[5][6]

-

Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.[7] Do not use a pen, as the ink may chromatograph.[8]

Step 2: Sample and Standard Preparation

-

Rationale: Proper sample preparation is critical to prevent overloading and ensure the sterols are in a form suitable for chromatography. For complex matrices, saponification is often required to hydrolyze steryl esters into free sterols.[9]

-

For pure compounds/standards: Prepare solutions of each sterol standard at a concentration of approximately 1 mg/mL in a volatile solvent like chloroform or a chloroform/methanol mixture.[10][11]

-

For lipid extracts: If the sample contains steryl esters, perform an alkaline saponification (e.g., using methanolic KOH) to hydrolyze them to free sterols.[9][12] Following saponification, extract the unsaponifiable matter (containing the free sterols) with a non-polar solvent like hexane.[12]

-

Evaporate the solvent from the final extract and re-dissolve the residue in a small, known volume of chloroform to achieve a suitable concentration for spotting.

Step 3: Spotting the TLC Plate

-

Rationale: The goal is to apply a small, concentrated spot to ensure sharp, well-defined separation. Overloading will lead to streaking and poor resolution.[8]

-

Using a capillary tube, apply 1-2 µL of each standard and sample solution onto the origin line in separate lanes.[7]

-

Keep the spots small and compact (1-2 mm in diameter).[7] If a larger volume is needed, apply it in several small portions, allowing the solvent to completely evaporate between applications.[8]

-

It is good practice to co-spot a lane with a key standard and a sample to aid in identification.[13]

Step 4: Chromatographic Development

-

Rationale: The choice of mobile phase is the most critical factor for achieving separation. A systematic approach to solvent selection is key.

-

Carefully place the spotted TLC plate into the pre-equilibrated chamber using forceps. Ensure the origin line is above the level of the mobile phase.[8]

-

Close the chamber and allow the mobile phase to ascend the plate by capillary action.[1] Do not disturb the chamber during development.

-

When the solvent front has traveled to approximately 0.5-1 cm from the top of the plate, remove the plate from the chamber.[7]

-

Immediately mark the position of the solvent front with a pencil.[7]

Step 5: Visualization

-

Rationale: Since sterols are colorless, a visualization method is required to see the separated spots.[1] A combination of non-destructive and destructive methods is often used.

-

Non-Destructive (UV Light): Dry the plate in a fume hood. If using F254 plates, view it under a short-wave (254 nm) UV lamp.[14] Compounds that absorb UV light will appear as dark spots against a fluorescent green background.[14] Circle the spots with a pencil.

-

Destructive (Staining):

-

Iodine Vapor: Place the dried plate in a sealed chamber containing a few iodine crystals.[6] Most organic compounds, including sterols, will appear as yellow-brown spots. This method is semi-destructive as the iodine will eventually sublime off.

-

Liebermann-Burchard (L-B) Reagent: Prepare a fresh solution of acetic anhydride and concentrated sulfuric acid. Spray the plate with the L-B reagent and gently heat on a hot plate. Sterols produce a characteristic range of colors (e.g., blue-green for cholesterol), which aids in their identification.

-